molecular formula C13H17N5OS2 B2741811 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea CAS No. 899741-02-7

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Cat. No.: B2741811
CAS No.: 899741-02-7
M. Wt: 323.43
InChI Key: FOJRMNLSHSPXCZ-UHFFFAOYSA-N
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic organic compound that features a combination of pyrimidine and thiazole rings. These types of compounds are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the pyrimidine ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a halogenated intermediate.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydropyrimidines.

    Substitution products: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea would depend on its specific biological target. Generally, compounds with thiazole and pyrimidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrimidin-2-yl)propyl)-3-(thiazol-2-yl)urea: Lacks the dimethyl groups on the pyrimidine ring.

    1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(benzothiazol-2-yl)urea: Contains a benzothiazole ring instead of a thiazole ring.

Uniqueness

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is unique due to the presence of both dimethylpyrimidine and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS2/c1-9-8-10(2)17-13(16-9)20-6-3-4-14-11(19)18-12-15-5-7-21-12/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRMNLSHSPXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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